Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13542853
InChI: InChI=1S/C14H17ClFNO2/c1-19-14(18)10-5-7-17(8-6-10)9-11-3-2-4-12(15)13(11)16/h2-4,10H,5-9H2,1H3
SMILES: COC(=O)C1CCN(CC1)CC2=C(C(=CC=C2)Cl)F
Molecular Formula: C14H17ClFNO2
Molecular Weight: 285.74 g/mol

Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate

CAS No.:

Cat. No.: VC13542853

Molecular Formula: C14H17ClFNO2

Molecular Weight: 285.74 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate -

Specification

Molecular Formula C14H17ClFNO2
Molecular Weight 285.74 g/mol
IUPAC Name methyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C14H17ClFNO2/c1-19-14(18)10-5-7-17(8-6-10)9-11-3-2-4-12(15)13(11)16/h2-4,10H,5-9H2,1H3
Standard InChI Key BBOLQDQBCKWLMC-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(CC1)CC2=C(C(=CC=C2)Cl)F
Canonical SMILES COC(=O)C1CCN(CC1)CC2=C(C(=CC=C2)Cl)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with a (3-chloro-2-fluorophenyl)methyl group and at the 4-position with a methyl ester. Key structural elements include:

  • Piperidine Core: A six-membered saturated ring with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.

  • Aromatic Substituent: The 3-chloro-2-fluorophenyl group introduces steric bulk and electronic effects, with chlorine and fluorine atoms influencing lipophilicity and metabolic stability.

  • Ester Functionality: The methyl ester at position 4 enhances solubility in organic solvents and serves as a modifiable site for prodrug strategies.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₇ClFNO₂
Molecular Weight285.74 g/mol
IUPAC NameMethyl 1-[(3-chloro-2-fluorophenyl)methyl]piperidine-4-carboxylate
SMILESCOC(=O)C1CCN(CC1)CC2=C(C(=CC=C2)Cl)F
InChIKeyBBOLQDQBCKWLMC-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Key Synthetic Routes

StepReagents/ConditionsRole
Alkylation3-Chloro-2-fluorobenzyl chloride, Triethylamine, Methanol, 80°CIntroduces arylalkyl group
WorkupSolvent removal, silica chromatographyIsolates product (40–60% yield)

Mechanistic Insights

  • Nucleophilic Substitution: The piperidine nitrogen attacks the benzyl chloride electrophile, facilitated by triethylamine as a base .

  • Steric Effects: Bulky substituents on the phenyl ring may slow reaction kinetics, requiring prolonged heating.

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s modular structure enables diversification into therapeutics targeting:

  • Central Nervous System (CNS) Disorders: Piperidine derivatives often exhibit blood-brain barrier permeability, making them candidates for antipsychotics or analgesics.

  • Enzyme Inhibition: The chloro-fluorophenyl group may interact with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Table 3: Potential Therapeutic Targets

Target ClassExample IndicationsRationale
Protein KinasesCancer, inflammationAryl groups bind ATP-binding sites
GPCRsNeuropathic painPiperidine mimics endogenous amines

Case Study: Antitubercular Agents

Methyl piperidine-4-carboxylate derivatives demonstrate activity against Mycobacterium tuberculosis by inhibiting cell wall synthesis . Structural analogs of the title compound could exploit similar mechanisms.

HazardPrecaution
Skin IrritationImmediate washing with soap and water
EnvironmentalDispose via certified chemical waste programs

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